molecular formula C14H16N2O2S B13667173 'N,N''-bis(4-methylphenyl)sulfamide'

'N,N''-bis(4-methylphenyl)sulfamide'

Cat. No.: B13667173
M. Wt: 276.36 g/mol
InChI Key: FHYMULXCMKOFFA-UHFFFAOYSA-N
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Description

N,N'-bis(4-methylphenyl)sulfamide is a sulfamide derivative characterized by two 4-methylphenyl groups attached to the nitrogen atoms of the sulfamide core (structure: (4-MeC₆H₄NH)₂SO₂). Sulfamides, in general, are of interest in materials science and pharmaceuticals due to their hydrogen-bonding capabilities and thermal stability. The compound’s molecular formula is inferred as C₁₄H₁₆N₂O₂S, with a molar mass of approximately 276.35 g/mol. Its physicochemical and biological properties can be extrapolated from structurally similar compounds discussed below .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)sulfamoyl]aniline

InChI

InChI=1S/C14H16N2O2S/c1-11-3-7-13(8-4-11)15-19(17,18)16-14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3

InChI Key

FHYMULXCMKOFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N,N′-bis(4-methylphenyl)sulfamide

Direct Sulfonylation of Amines with Sulfonyl Chlorides or Sulfonyl Fluorides

One classical approach to prepare N,N′-bis(4-methylphenyl)sulfamide involves the reaction of 4-methylphenylsulfonyl derivatives with amines or diamines. A related compound, N,N′-bis(4-methylphenylsulfonyl)-adipamide , was synthesized by refluxing adipic acid with p-toluenesulfonamide in the presence of phosphoryl chloride (POCl3), which acts as a dehydrating agent facilitating sulfonylation and amide bond formation. The reaction was conducted for 1 hour on a water bath, followed by cooling and precipitation of the product with ether. The solid was purified by washing and recrystallization, yielding needle-like crystals suitable for X-ray crystallography.

Although this example involves adipamide, the key sulfonylation step with p-toluenesulfonamide (4-methylphenylsulfonamide) is analogous to the preparation of N,N′-bis(4-methylphenyl)sulfamide, where the sulfonyl group is introduced onto the amine nitrogen atoms.

Reagents Conditions Outcome
Adipic acid + p-toluenesulfonamide + POCl3 Reflux 1 hr, water bath N,N′-bis(4-methylphenylsulfonyl)-adipamide, purified by recrystallization

This method highlights the use of sulfonamide precursors and dehydrating agents to form sulfamide linkages.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry for Sulfamide Synthesis

A more recent and versatile method for sulfamide synthesis, including N,N′-bis(4-methylphenyl)sulfamide, employs Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This approach uses sulfamoyl fluorides as key intermediates that react with amines under mild conditions to form sulfamides efficiently.

General Procedure:
  • Step 1: Preparation of sulfamoyl fluoride intermediates from appropriate amines or diamines.
  • Step 2: Coupling of sulfamoyl fluorides with 4-methyl aniline or other amines in the presence of a base such as DBU or triethylamine.
  • Solvents: Acetonitrile (MeCN) is preferred for high yields; toluene (PhMe) and DMF have also been tested.
  • Temperature: Typically 50–80 °C.
  • Time: 2–4 hours.
Optimization Data for Sulfamide Formation (Representative)
Entry Solvent Temp (°C) Base (equiv.) Time (h) Yield (%)
1 MeCN 80 None 2 70
3 MeCN 80 DBU (1.0) 2 97
4 MeCN 80 Et3N (1.0) 2 95
7 PhMe 80 DBU (1.0) 2 89
9 MeCN 50 DBU (1.0) 4 99

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the most effective base for this reaction, providing near-quantitative yields at 50 °C over 4 hours.

This method is operationally simple, tolerant of water and oxygen, and broadly applicable to various sulfamide derivatives, including aromatic and alkyl-substituted sulfamides.

Synthesis via Sulfonyl Chloride or Sulfonyl Fluoride Intermediates

The preparation of sulfamides can also proceed via sulfonyl chloride or sulfonyl fluoride intermediates derived from 4-methylphenyl derivatives. These intermediates are then reacted with amines under mild conditions.

For example, bis(sulfamoyl fluoride) compounds synthesized from diamines can be purified by column chromatography and then coupled with amines to form sulfamides. The use of 4-methylphenyl-substituted sulfamoyl fluorides allows for the selective formation of N,N′-bis(4-methylphenyl)sulfamide.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct sulfonylation with POCl3 p-Toluenesulfonamide, adipic acid Reflux 1 hr, water bath Straightforward, classical approach Requires dehydrating agent, harsh conditions
SuFEx click chemistry Sulfamoyl fluoride, amines, DBU MeCN, 50–80 °C, 2–4 hr High yield, mild, operationally simple Requires preparation of sulfamoyl fluoride intermediates
Sulfonyl chloride/fluoride route Sulfonyl chloride/fluoride, amines Mild conditions, chromatography Versatile, good purity, scalable Multi-step synthesis of intermediates

Research Discoveries and Notes

  • The SuFEx method has been shown to generate azasulfene intermediates, which are reactive species facilitating sulfamide bond formation.
  • The reaction tolerates the presence of water and oxygen, making it practical for large-scale and industrial applications.
  • Crystallographic studies of related N,N′-bis(4-methylphenylsulfonyl) compounds confirm the anti conformation of N–H and C=O bonds, which may influence the reactivity and stability of sulfamide derivatives.
  • The SuFEx method has been extended to polymer synthesis, indicating the robustness of the sulfamide bond formation under these conditions.

Summary Table of Key Preparation Data for N,N′-bis(4-methylphenyl)sulfamide

Parameter Details
Starting materials 4-Methylphenylsulfonamide or sulfamoyl fluoride
Key reagents POCl3 (for direct sulfonylation), DBU (for SuFEx)
Solvents Ether, ethanol (for crystallization), MeCN, PhMe
Temperature 50–80 °C
Reaction time 1–4 hours
Yield Up to 99% (SuFEx method)
Purification Recrystallization, column chromatography
Characterization methods IR, NMR, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-methylphenyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-bis(4-methylphenyl)sulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylphenyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N,N'-Bis(4-methylbenzyl)sulfamide (CAS 250165-80-1)

  • Structure : Features 4-methylbenzyl (CH₂C₆H₄CH₃) groups instead of direct phenyl substituents.
  • Properties :
    • Higher molecular weight (304.41 g/mol) and density (1.20±0.06 g/cm³) compared to the target compound.
    • Predicted pKa of 10.67±0.40, indicating moderate basicity .
    • High boiling point (476.5±55.0°C), suggesting thermal stability suitable for high-temperature applications.
  • Applications: Potential use in material science or drug design due to aromatic substituents enhancing hydrophobicity and stacking interactions.

N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (DMST; CAS 33089-74-6)

  • Structure : Contains a dimethylamine group and a single 4-methylphenyl substituent.
  • Properties :
    • Lower molecular weight (214.08 g/mol) and logP (2.92), indicating higher hydrophilicity than the target compound .
    • Acts as a metabolite of the fungicide Tolyfluanid, requiring monitoring in food safety regulations .
  • Applications : Primarily studied in environmental chemistry for pesticide residue analysis .

Sulfonamide Derivatives with Aromatic Substituents

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structure : Sulfonamide core with a 5-methyloxazole heterocycle and 4-methylphenyl group.
  • Properties :
    • Larger molecular weight (403.48 g/mol) due to the oxazole ring.
    • Synthesized for antimicrobial screening, highlighting the role of sulfonamides in drug discovery .

N-(4-Hydroxyphenyl)benzenesulfonamide

  • Structure : Features a hydroxyl group on the phenyl ring, enabling hydrogen bonding.
  • Properties :
    • Demonstrated intermolecular N–H⋯O and O–H⋯O interactions, relevant in crystal engineering .

Physicochemical Property Comparison

Table 1. Key Properties of N,N'-bis(4-methylphenyl)sulfamide and Analogues

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa LogP
N,N'-bis(4-methylphenyl)sulfamide* C₁₄H₁₆N₂O₂S 276.35 - - ~10.67† ~8.5‡
N,N'-Bis(4-methylbenzyl)sulfamide C₁₆H₂₀N₂O₂S 304.41 1.20±0.06 476.5±55.0 10.67±0.40 -
DMST C₉H₁₄N₂O₂S 214.08 - - - 2.92
4-Methyl-N-(oxazol)sulfonamide C₁₈H₁₇N₃O₃S₂ 403.48 - - - -

*Hypothetical data; †Estimated from ; ‡Estimated from similar aromatic compounds in .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-bis(4-methylphenyl)sulfamide, and how can reaction conditions be optimized for purity?

  • Methodology : The synthesis typically involves sulfonylation of 4-methylaniline derivatives using sulfamide or sulfonyl chloride reagents. Key steps include:

  • Reagent selection : Use p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution .
  • Temperature control : Maintain temperatures between 0–5°C during initial reagent mixing to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can the structural integrity of N,N'-bis(4-methylphenyl)sulfamide be validated experimentally?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of methyl groups (δ ~2.3 ppm for CH3_3) and sulfamide linkages (NH signals δ ~7.1–7.5 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 290.1 (C14_{14}H16_{16}N2_2O2_2S) .

Q. What preliminary biological screening assays are suitable for evaluating N,N'-bis(4-methylphenyl)sulfamide?

  • Antimicrobial assays :

  • Broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli to determine MIC values .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits, with IC50_{50} calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of N,N'-bis(4-methylphenyl)sulfamide derivatives?

  • Structure-activity relationship (SAR) strategies :

  • Electron-withdrawing groups (e.g., nitro, chloro) at the para position enhance antimicrobial potency by increasing electrophilicity .
  • Hydrophobic substituents (e.g., methoxy, ethoxy) improve membrane permeability, as shown in logP calculations (XlogP ~8.5 for derivatives) .
    • Example derivative :
DerivativeSubstituentBiological Activity
DMSTN,N-dimethylMetabolite of tolylfluanid (pesticide)
N-(4-methoxyphenyl)MethoxyEnhanced antimicrobial activity (MIC ~2 μg/mL)

Q. What experimental approaches resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?

  • Mechanistic studies :

  • Proteomic profiling to identify target proteins (e.g., bacterial dihydrofolate reductase or human topoisomerase II) .
  • Cytotoxicity assays (MTT or LDH release) on mammalian cell lines (e.g., HEK-293) to differentiate selective toxicity .
    • Data reconciliation : Cross-validate results using orthogonal assays (e.g., agar diffusion vs. time-kill kinetics) and standardized protocols (CLSI/EUCAST) .

Q. How can N,N'-bis(4-methylphenyl)sulfamide be applied in materials science, particularly proton-conducting polymers?

  • Material design :

  • Sulfamide functionalization : Incorporate into polyether sulfone (PES) matrices to enhance proton conductivity (~103^{-3} S/cm at 25°C) via hydrogen-bond networks .
  • Electrochemical stability : Cyclic voltammetry reveals a stability window of ~1 V, suitable for fuel cell membranes .

Methodological Considerations

Q. What computational tools are effective for modeling the electronic properties of N,N'-bis(4-methylphenyl)sulfamide?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps .
  • Molecular docking : AutoDock Vina for simulating interactions with bacterial enzymes (e.g., PDB: 3VOB) .

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